molecular formula C12H13F3N2O2 B2775902 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid CAS No. 874772-68-6

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid

Cat. No.: B2775902
CAS No.: 874772-68-6
M. Wt: 274.243
InChI Key: ZLGAIZATGMSSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group attached to a pyridine ring, combined with a piperidine carboxylic acid moiety, imparts distinct physicochemical characteristics that make it valuable in pharmaceutical, agrochemical, and material science applications .

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the trifluoromethyl-substituted pyridine derivative, which is then subjected to a series of reactions to introduce the piperidine and carboxylic acid functionalities. Key steps often include nucleophilic substitution, cyclization, and functional group transformations under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance reaction efficiency .

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and interact with active sites, makes it a potent modulator of biological pathways .

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid can be compared with other trifluoromethyl-substituted pyridine derivatives, such as:

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-4-1-5-16-10(9)17-6-2-3-8(7-17)11(18)19/h1,4-5,8H,2-3,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGAIZATGMSSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.